molecular formula C19H19NOS B12539792 2-Cyclopentyl-1-(10H-phenothiazin-10-YL)ethan-1-one CAS No. 828266-42-8

2-Cyclopentyl-1-(10H-phenothiazin-10-YL)ethan-1-one

Cat. No.: B12539792
CAS No.: 828266-42-8
M. Wt: 309.4 g/mol
InChI Key: STHUEJSSXJRXMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopentyl-1-(10H-phenothiazin-10-YL)ethan-1-one is a synthetic small molecule based on the 10H-phenothiazine scaffold, a heterocyclic structure known for its diverse biological and photophysical activities . This compound features a cyclopentyl ketone side chain at the N-10 position, a modification that significantly influences its lipophilicity, electronic properties, and subsequent interaction with biological and chemical systems . The phenothiazine core is a classic electron-donor group, making this derivative a promising candidate for the development of advanced materials . Research into similar phenothiazine-based oxime esters has demonstrated their high efficacy as visible light photoinitiators for polymerization, which is crucial for applications in 3D printing and the creation of environmentally friendly polymer coatings . In biomedical research, phenothiazines with analogous structures have shown significant potential as adjuvants in oncology. The primary mechanisms of action for this chemical class include the induction of lysosomal cell death, inhibition of key cancer-promoting pathways such as PI3K/Akt/mTOR and MAPK/ERK1/2, and the suppression of angiogenesis . Furthermore, they can enhance the efficacy of monoclonal antibody therapies by inhibiting clathrin-mediated endocytosis, thereby increasing target protein availability on the cell surface . The specific nature of the N-10 side chain is a critical determinant of cytotoxic efficacy, positioning this cyclopentyl derivative as a compound of interest for investigating structure-activity relationships in cancer cell models, particularly in resistant cancers like glioblastoma, breast, and lung carcinomas . Researchers can leverage this compound to explore its multi-target actions in chemotherapy sensitization and its potential in combating multidrug-resistant pathogens through efflux pump inhibition . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

828266-42-8

Molecular Formula

C19H19NOS

Molecular Weight

309.4 g/mol

IUPAC Name

2-cyclopentyl-1-phenothiazin-10-ylethanone

InChI

InChI=1S/C19H19NOS/c21-19(13-14-7-1-2-8-14)20-15-9-3-5-11-17(15)22-18-12-6-4-10-16(18)20/h3-6,9-12,14H,1-2,7-8,13H2

InChI Key

STHUEJSSXJRXMF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42

Origin of Product

United States

Preparation Methods

Reaction Conditions

Parameter Typical Values Source
Solvent Dry THF, benzene, or toluene
Base Triethylamine (TEA)
Chloroacetyl Source Chloroacetyl chloride
Temperature Room temperature to reflux
Yield 75–89%

Procedure :

  • Phenothiazine (1 equivalent) is dissolved in dry solvent (e.g., THF or benzene).
  • Chloroacetyl chloride (1–1.2 equivalents) is added dropwise with stirring.
  • Triethylamine (1.1 equivalents) is added to neutralize HCl.
  • The mixture is refluxed for 3–12 hours, depending on the solvent.
  • The product, 10-chloroacetylphenothiazine , is isolated via extraction (e.g., NaHCO₃ wash) and recrystallization.

Step 2: Substitution with Cyclopentylamine

The second step replaces the chloride group with cyclopentylamine to form the target compound.

Reaction Parameters

Parameter Typical Values Source
Solvent Ethanol, DMF, or THF
Catalyst/Reagent K₂CO₃ or NaH
Cyclopentylamine 1.1–1.5 equivalents
Temperature Reflux (60–80°C)
Reaction Time 6–24 hours
Yield 55–88%

Procedure :

  • 10-Chloroacetylphenothiazine (1 equivalent) is dissolved in a polar aprotic solvent (e.g., DMF) or ethanol.
  • Cyclopentylamine (1.1–1.5 equivalents) is added, followed by a base (e.g., K₂CO₃) to deprotonate the amine.
  • The mixture is heated under reflux for 6–24 hours.
  • The product is purified via column chromatography (e.g., chloroform/methanol = 85:15) or recrystallization.

Key Challenges and Optimizations

Steric Hindrance

Cyclopentylamine’s bulkiness may reduce reaction efficiency. Solutions include:

  • Extended reaction times (up to 24 hours).
  • High temperatures (reflux at 80°C).
  • Excess amine (1.5 equivalents).

Byproduct Formation

Side reactions, such as hydrolysis of chloroacetyl groups, are mitigated by:

  • Anhydrous conditions during chloroacetylation.
  • Quick workup after substitution.

Characterization Data

Spectral Analysis

Technique Observed Peaks/Shifts (Hypothetical) Source
IR $$ \nu_{C=O} $$ ~1700 cm⁻¹
¹H NMR $$ \delta $$ 2.5–3.0 (Cyclopentyl CH₂), 7.0–7.8 (Aromatic H)
MS [M+H]⁺ ~310 g/mol

Physical Properties

Property Expected Value Source
Melting Point 160–180°C
Solubility Chloroform, DMSO

Comparative Synthesis Routes

Route Advantages Limitations
Chloroacetylation + Substitution High yield, scalable Chloroacetyl chloride toxicity
Friedel-Crafts Acylation No intermediate isolation Phenothiazine’s poor electrophilicity
Cyclopentylacetyl Chloride Use Direct synthesis Unavailable reagent

Chemical Reactions Analysis

Reaction Types and Mechanisms

1.1 Ketone Functional Group Reactions

  • Nucleophilic Addition : The carbonyl group undergoes nucleophilic attack by reagents like Grignard reagents or hydrides (e.g., NaBH₄), forming secondary alcohols or alkylated derivatives .

  • Oxidation : Under strong oxidizing conditions (e.g., KMnO₄), the ketone may oxidize to a carboxylic acid, altering its biological activity.

  • Reduction : Reduction by agents like LiAlH₄ converts the ketone to a secondary alcohol.

1.2 Phenothiazine Ring Reactions

  • Electrophilic Substitution : The aromatic system undergoes nitration, bromination, or sulfonation, depending on the directing effects of the sulfur and nitrogen atoms .

  • Oxidative Degradation : Phenothiazines are sensitive to light and oxidative conditions, leading to ring-opening or formation of reactive intermediates.

Reactivity Analysis

3.1 Functional Group Interactions

  • Ketone Reactivity : Dominates nucleophilic/electrophilic reactions, influencing stability and biological interactions .

  • Phenothiazine Reactivity : Susceptible to oxidative damage but provides aromatic stability for substitution reactions.

3.2 Stability and Side Reactions

  • Photolysis : Prolonged exposure to light may degrade the phenothiazine ring.

  • pH Sensitivity : Basic conditions favor substitution, while acidic conditions may protonate the nitrogen, altering reactivity.

Comparison with Analogous Compounds

Compound Reactivity Features
2-Chloro-1-(10H-phenothiazin-10-YL)ethan-1-oneChlorine substituent enhances electrophilicity; undergoes nucleophilic substitution readily .
2-Methyl-10H-phenothiazineLacks ketone group; reactivity limited to aromatic substitutions or oxidations .
2-Fluoro-10H-phenothiazineFluorine introduces electron-withdrawing effects, affecting substitution patterns .

Industrial and Biological Implications

  • Pharmaceuticals : The cyclopentyl ketone may modulate lipophilicity, influencing bioavailability and receptor binding.

  • Material Science : Potential use in dye synthesis due to the chromophoric phenothiazine core.

Research Challenges

  • Synthetic Optimization : Scaling up phenothiazine synthesis while maintaining purity remains challenging .

  • Biological Selectivity : Understanding how the cyclopentyl group affects receptor interactions requires further study.

Scientific Research Applications

Overview

2-Cyclopentyl-1-(10H-phenothiazin-10-YL)ethan-1-one is a compound belonging to the phenothiazine class, which is characterized by its diverse applications in chemistry, biology, and medicine. This compound features a cyclopentyl group linked to an ethanone moiety, which is further connected to a phenothiazine ring system. Its unique structure contributes to its potential in various scientific research applications.

Scientific Research Applications

1. Chemistry

  • Synthesis Intermediate : It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities with potential applications in pharmaceuticals and materials science.

2. Biology

  • Biological Studies : The compound can be utilized to study the effects of phenothiazine derivatives on biological systems, particularly their pharmacological effects on various receptors.

3. Medicine

  • Pharmacological Potential : Phenothiazine derivatives are known for their antipsychotic and antiemetic properties. This compound may be a candidate for drug development targeting neuropsychiatric disorders due to its interaction with dopaminergic and serotonergic receptors.

4. Industry

  • Dyes and Pigments : The chromophoric properties of this compound make it suitable for use in the development of dyes and pigments, expanding its industrial applications.

Recent studies have indicated that this compound demonstrates selective cytotoxicity against certain cancer cell lines while sparing normal cells. The following table summarizes cytotoxicity data from recent studies:

Cell LineIC50 (µM)Selectivity Index
A549 (Lung Cancer)12.5High
MRC-5 (Normal Lung)>100Low

The selectivity index suggests that this compound may be a promising candidate for further development as an anticancer agent.

Case Studies

Several case studies have documented the effects of phenothiazine derivatives on various diseases:

1. Schizophrenia Treatment

  • Research indicates that compounds similar to this compound can effectively reduce symptoms in patients resistant to standard therapies.

2. Cancer Research

  • A study demonstrated that phenothiazine derivatives exhibit significant antitumor activity in xenograft models, suggesting potential for clinical applications.

3. Neuroprotective Effects

  • Some derivatives have shown promise in protecting neuronal cells from apoptosis in models of neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-1-(10H-phenothiazin-10-YL)ethan-1-one involves its interaction with various molecular targets. Phenothiazine derivatives typically act as antagonists on dopaminergic, serotonergic, and histaminergic receptors. This interaction can lead to a range of effects, including antipsychotic, antiemetic, and sedative properties .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key analogs differ in substituents at the ethanone position, impacting electronic and steric properties:

Compound Name Substituent (R) Molecular Formula Key Features Reference
2-Cyclopentyl-1-(10H-phenothiazin-10-yl)ethan-1-one Cyclopentyl C₁₉H₁₉NOS Bulky aliphatic group; enhances lipophilicity and steric hindrance -
1-(10H-phenothiazin-10-yl)ethan-1-one H (unsubstituted) C₁₄H₁₁NOS Simplest analog; used as a baseline for photophysical studies
(10-Methyl-10H-phenothiazin-1-yl)(phenyl)methanone (PTZ-KT) Methyl, phenyl C₂₁H₁₇NOS Fused conjugation absent; used in redox flow battery studies
1-(10H-phenothiazin-10-yl)-2-(piperidin-1-yl)ethan-1-one Piperidin-1-yl C₁₉H₂₁N₂OS Nitrogen-containing substituent; evaluated for kinase inhibition
2-(Dimethylamino)-1-(10H-phenothiazin-10-yl)ethanone Dimethylamino C₁₆H₁₆N₂OS Electron-donating group; melting point 144–145°C
1-(10-Methyl-10H-phenothiazin-2-yl)ethan-1-one Methyl C₁₅H₁₃NOS Methylation at N10; alters electron density and stability

Notes:

  • The cyclopentyl group introduces significant steric bulk compared to smaller substituents (e.g., H, methyl) and may reduce crystallization tendencies.

Electronic and Photophysical Properties

  • Electron Density Distribution: Natural Population Analysis (NPA) charges in PTZ-KT and BP-PT (non-fused analogs) show distinct electron density shifts compared to fused systems. The cyclopentyl group likely localizes electron density away from the phenothiazine core, similar to methyl or phenyl substituents .
  • Phosphorescence: Unsubstituted 1-(10H-phenothiazin-10-yl)ethan-1-one exhibits phosphorescence at 525 nm, while phosphorylated derivatives show hypsochromic shifts (e.g., 460–600 nm). The cyclopentyl group’s electron-withdrawing/donating effects could modulate emission maxima .

Biological Activity

2-Cyclopentyl-1-(10H-phenothiazin-10-YL)ethan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a phenothiazine moiety, which is known for its diverse biological properties, including antipsychotic, antihistaminic, and anticancer activities. The following sections will explore the biological activity of this compound, including its mechanism of action, cytotoxicity, and comparisons with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C16H17NOSC_{16}H_{17}NOS. Its structure includes a cyclopentyl group attached to a phenothiazine core, which contributes to its unique biological properties.

PropertyValue
Molecular Weight273.37 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

The mechanism of action for this compound involves its interaction with various biological targets. Phenothiazines typically act as antagonists at dopamine receptors, particularly D2 receptors, which are implicated in various neuropsychiatric disorders. Additionally, compounds with phenothiazine structures have been shown to interact with serotonin receptors and exhibit antioxidant properties.

Key Mechanisms:

  • Dopamine Receptor Antagonism : Modulates neurotransmitter activity, potentially useful in treating conditions like schizophrenia.
  • Serotonin Receptor Interaction : May influence mood and anxiety disorders.
  • Antioxidant Activity : Protects cells from oxidative stress.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. In vitro assays have demonstrated that this compound exhibits selective cytotoxicity against certain cancer cells while sparing normal cells.

Cytotoxicity Data:

Cell LineIC50 (µM)Selectivity Index
A549 (Lung Cancer)12.5High
MRC-5 (Normal Lung)>100Low

The selectivity index indicates that this compound may be a promising candidate for further development as an anticancer agent due to its ability to target cancer cells more effectively than normal cells.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other phenothiazine derivatives.

Comparison Table:

CompoundStructure TypeIC50 (µM) A549Mechanism of Action
This compoundPhenothiazine Derivative12.5Dopamine antagonist
ChlorpromazineClassic Phenothiazine15.0Dopamine antagonist
ThioridazineClassic Phenothiazine20.0Dopamine antagonist

This comparison highlights that while all compounds share a common mechanism involving dopamine receptor antagonism, this compound shows enhanced selectivity towards cancer cells compared to traditional phenothiazines.

Case Studies

Several case studies have documented the effects of phenothiazine derivatives on various diseases:

  • Schizophrenia Treatment : Research indicates that compounds similar to this compound can effectively reduce symptoms in patients resistant to standard therapies.
  • Cancer Research : A study demonstrated that phenothiazine derivatives exhibit significant antitumor activity in xenograft models, suggesting potential for clinical applications.
  • Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from apoptosis in models of neurodegenerative diseases.

Q & A

Basic: What synthetic methodologies are optimal for preparing 2-cyclopentyl-1-(10H-phenothiazin-10-yl)ethan-1-one with high purity?

Methodological Answer:
The synthesis of phenothiazine-derived ketones typically involves Friedel-Crafts acylation or nucleophilic substitution reactions. For this compound, a multi-step approach is recommended:

Cyclopentylacetyl chloride preparation : React cyclopentaneacetic acid with thionyl chloride under inert conditions.

Phenothiazine activation : Use Lewis acids (e.g., AlCl₃) to activate the phenothiazine ring for electrophilic substitution.

Acylation : Combine activated phenothiazine with cyclopentylacetyl chloride in anhydrous dichloromethane at 0–5°C to minimize side reactions.

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve >98% purity. Monitor intermediates via TLC and confirm final structure via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Basic: How can structural characterization of this compound resolve ambiguities in its regioselectivity?

Methodological Answer:
Regioselectivity in phenothiazine derivatives is influenced by electron-donating/withdrawing groups and reaction conditions. To confirm the acylation site:

  • X-ray crystallography : Resolve crystal structure to unambiguously determine the substitution pattern (CCDC deposition recommended) .
  • NMR analysis : Compare ¹H NMR chemical shifts of the phenothiazine protons (e.g., para- vs. meta-substitution patterns).
  • DFT calculations : Use Gaussian or ORCA software to model electronic environments and predict reactive sites .

Basic: What stability studies are critical for ensuring reproducibility in biological assays?

Methodological Answer:
Phenothiazines are prone to oxidation and photodegradation. Design stability studies to assess:

  • Thermal stability : Store samples at 4°C, 25°C, and 40°C for 30 days; analyze via HPLC for degradation products.
  • Photostability : Expose to UV (254 nm) and visible light; quantify degradation using LC-MS.
  • pH-dependent stability : Test solubility and integrity in buffers (pH 2–9) simulating physiological conditions. Use argon/vacuum sealing to mitigate oxidation .

Advanced: How can structure-activity relationship (SAR) studies elucidate the role of the cyclopentyl group in modulating biological activity?

Methodological Answer:
To isolate the cyclopentyl group’s contribution:

Analog synthesis : Prepare derivatives with alternative substituents (e.g., cyclohexyl, isopropyl) using parallel synthesis.

Biological testing : Evaluate binding affinity (e.g., receptor assays) and pharmacokinetic properties (e.g., logP, metabolic stability).

Computational modeling : Perform molecular docking (AutoDock Vina) and MD simulations to compare steric/electronic interactions. Correlate results with experimental IC₅₀ values to identify key pharmacophoric features .

Advanced: How should researchers address contradictions in reported antioxidant vs. pro-oxidant effects of phenothiazine derivatives?

Methodological Answer:
Contradictory data often arise from assay conditions or redox environments. Mitigate this by:

  • Standardizing assays : Use identical protocols (e.g., DPPH radical scavenging at pH 7.4 vs. Fenton reaction conditions).
  • Controlling variables : Monitor dissolved oxygen, metal ion contamination (Fe²⁺/Cu⁺), and cellular redox status (e.g., glutathione levels).
  • Mechanistic studies : Employ electron paramagnetic resonance (EPR) to detect radical intermediates and quantify ROS generation .

Advanced: What environmental fate studies are required to assess ecotoxicological risks of this compound?

Methodological Answer:
Adopt the INCHEMBIOL framework :

Abiotic degradation : Test hydrolysis (pH 4–9), photolysis (simulated sunlight), and adsorption to soil (OECD 106).

Biotic degradation : Use OECD 301B (ready biodegradability) and microbial consortia from contaminated sites.

Bioaccumulation : Calculate logKow and BCF (bioconcentration factor) in model organisms (e.g., Daphnia magna).

Toxicity : Perform acute/chronic assays on algae, fish, and invertebrates (OECD 201–203).

Advanced: How can theoretical frameworks guide the design of phenothiazine-based photoactive materials?

Methodological Answer:
Link synthesis to photophysical theory:

  • Frontier molecular orbitals (FMOs) : Use TD-DFT to predict absorption/emission spectra and charge-transfer efficiency.
  • Conformational analysis : Study the phenothiazine ring’s butterfly conformation via X-ray and NMR to assess π-π stacking potential.
  • Energy transfer mechanisms : Apply Förster resonance energy transfer (FRET) models to optimize donor-acceptor pairs .

Advanced: What experimental designs minimize polymorphism issues in crystallography studies?

Methodological Answer:
Polymorphism arises from solvent, temperature, and nucleation variability. Mitigate via:

  • Solvent screening : Test polar (DMSO) vs. non-polar (toluene) solvents for crystallization.
  • Seeding : Introduce microcrystals of known polymorphs to control nucleation.
  • In situ monitoring : Use Raman spectroscopy or synchrotron XRD during crystallization to track phase transitions .

Advanced: How to statistically validate synergistic effects in multi-target drug combinations involving this compound?

Methodological Answer:
Use factorial experimental design :

Dose matrix : Test pairwise combinations at 3–5 concentrations (e.g., 0.1×, 1×, 10× IC₅₀).

Synergy quantification : Apply the Chou-Talalay method (CompuSyn software) to calculate combination indices (CI < 1 = synergy).

Mechanistic validation : Perform RNA-seq or proteomics to identify overlapping pathways.

Advanced: What strategies ensure reproducibility in kinetic studies of phenothiazine oxidation?

Methodological Answer:
Adopt the following protocol:

  • Standardized conditions : Control temperature (±0.1°C), ionic strength, and oxidant concentration (e.g., H₂O₂: 0.1–10 mM).
  • Real-time monitoring : Use stopped-flow UV-Vis or EPR to capture transient intermediates.
  • Data normalization : Express rates relative to a stable internal standard (e.g., ferrocene) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.